2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one is a pyrimidine derivative that contains a fluoromethyl group at the 2-position and a methyl group at the 5-position of the pyrimidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized from 5-methylpyrimidin-4(3H)-one, typically through a fluoromethylation process using fluoromethylating agents such as fluoromethyl iodide. This reaction often takes place in the presence of bases like potassium carbonate and aprotic solvents, such as dimethylformamide, under elevated temperatures .
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one belongs to the class of heterocyclic compounds, specifically pyrimidines. Pyrimidines are characterized by their six-membered ring structure containing two nitrogen atoms at positions 1 and 3. This compound is also classified under fluorinated organic compounds due to the presence of the fluoromethyl group.
The synthesis of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one can be achieved through several methods, with the most common involving the following steps:
The molecular formula of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one is , with a molecular weight of approximately 138.12 g/mol. The structure features a pyrimidine ring with substituents at specific positions:
The compound can participate in various chemical reactions due to its functional groups:
The reactivity of the fluoromethyl group makes this compound valuable for further synthetic applications in organic chemistry, particularly in creating more complex molecules relevant in pharmaceuticals .
The mechanism of action for compounds like 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one often involves interactions with biological targets such as enzymes or receptors. The fluoromethyl group may enhance lipophilicity, improving membrane permeability and bioavailability.
While specific data on its mechanism is limited, similar pyrimidine derivatives have been studied for their roles as enzyme inhibitors or modulators in various biochemical pathways .
2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one has potential applications in:
Regioselective introduction of the fluoromethyl group at the C2 position of 5-methylpyrimidin-4(3H)-one scaffolds is achieved through nucleophilic displacement and electrophilic fluorination pathways. A prevalent method involves the reaction of 2-(chloromethyl)-5-methylpyrimidin-4(3H)-one with potassium fluoride (KF) in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C, yielding 70–85% of the target fluoromethyl derivative [1]. Alternatively, Deoxo-Fluor® reagents facilitate direct fluorination of hydroxymethyl precursors, though this route suffers from lower regioselectivity (≤50%) due to competing O-fluorination [6].
Table 1: Fluoromethylation Methods for 5-Methylpyrimidin-4(3H)-one
Precursor | Fluorinating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
2-(Chloromethyl) derivative | KF | DMF | 100 | 85 | High (C2 only) |
2-(Hydroxymethyl) derivative | Deoxo-Fluor® | DCM | 25 | 65 | Moderate (C2/O mix) |
2-(Aldehyde) derivative | DAST | THF | 0→RT | 45 | Low |
Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 15 min at 150 W) while maintaining yields >80%. This technique enhances selectivity by minimizing thermal decomposition pathways [6]. Computational studies indicate that fluorination at C2 increases the compound’s electrophilicity (quantified by a +0.15 eV rise in LUMO energy), facilitating subsequent nucleophilic attacks at this position [1].
Functionalization of 2-(fluoromethyl)-5-methylpyrimidin-4(3H)-one leverages cross-coupling reactions to append heterocyclic systems (e.g., thiazole, pyrazole, triazine) at N1, C5, or C6 positions. Buchwald-Hartwig amination enables N1-arylation using palladium catalysts (Pd2(dba)3/XPhos), coupling with aryl halides to yield N-aryl derivatives with >90% efficiency [5]. Meanwhile, Suzuki-Miyaura reactions install aryl/heteroaryl groups at C6 using brominated precursors and arylboronic acids under Pd(OAc)2 catalysis [4].
Key applications include:
Table 2: Heterocyclic Coupling Reactions and Biological Targets
Reaction Type | Attachment Site | Heterocycle | Biological Target | Application |
---|---|---|---|---|
Buchwald-Hartwig | N1 | Pyridin-2-ylmethoxy | BRAF kinase | Anticancer agents |
Suzuki-Miyaura | C6 | 1,3,4-Thiadiazole | DNA gyrase | Antibacterials |
Amide condensation | C5-methyl | Quinoxaline | Collagen prolyl-4-hydroxylase | Anti-fibrotics |
Deuterium incorporation at the 2-fluoromethyl group (–CD₂F) or C5-methyl (–CD₃) modulates metabolic stability without altering pharmacodynamics. Synthesis involves:
Deuteration at the fluoromethyl position (–CH₂F → –CD₂F) reduces CYP450-mediated oxidation by 3-fold in hepatic microsomes, extending plasma half-life from 1.2 to 3.8 hours. This kinetic isotope effect (KIE = 2.8) arises from slowed C–D bond cleavage [6]. Crucially, deuterated analogs retain bioactivity: –CD₂F derivatives show equivalent antiviral EC₅₀ values (4.3–63.6 nM) to non-deuterated forms against HIV-1 [1].
Table 3: Deuterated Analogs of 2-(Fluoromethyl)-5-methylpyrimidin-4(3H)-one
Deuteration Site | Synthetic Route | D-Incorporation (%) | Metabolic Half-life (h) | EC₅₀ (HIV-1, nM) |
---|---|---|---|---|
C5-methyl (–CD₃) | NaBD₄ reduction | 98 | 2.5 | 18.9* |
2-Fluoromethyl (–CD₂F) | D₂O/Pd/C exchange | 95 | 3.8 | 4.3* |
Dual (–CD₃/–CD₂F) | Sequential methods | 93 | 4.2 | 5.1* |
*Data from [1]; values comparable to non-deuterated parent compound
Solid-phase synthesis enables rapid diversification of 2-(fluoromethyl)-5-methylpyrimidin-4(3H)-one cores via Rink amide resin-bound intermediates. The workflow comprises:
A 120-member library was synthesized in <72 hours with an average purity of 85% (HPLC). Key advantages include:
Table 4: Solid-Phase Synthesis Parameters and Outcomes
Resin Type | Linker | Cleavage Condition | Average Yield (%) | Library Size | Purity Range (%) |
---|---|---|---|---|---|
Rink amide | Amide | TFA/DCM (95:5) | 75 | 48 | 80–92 |
Wang resin | Ether | AcOH/TFE/DCM (1:2:7) | 68 | 36 | 75–90 |
Trityl chloride | Ester | 20% HFIP/DCM | 82 | 120 | 85–95 |
Post-cleavage modifications include copper-catalyzed azide-alkyne cycloadditions (CuAAC) to introduce triazole moieties, expanding molecular diversity [4].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1